D-[1,2-13C2]glucose
Overview
Description
D-[1,2-13C2]glucose is a labeled monosaccharide that may exist in open chain or cyclic conformation if in solution . It is a key energy source for many biological systems through aerobic, anaerobic, and fermentation processes and plays a vital role in photosynthesis . It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .
Synthesis Analysis
D-Glucose-1,2-13C2 is a commonly studied analyte in blood samples as an indicator of type 2 diabetes mellitus and potentially Huntington’s disease through analysis of blood-glucose in type 1 diabetes mellitus . It has also been used in the in vivo study of dynamic metabolic profiling of pancreatic tumors .
Molecular Structure Analysis
The molecular formula of D-[1,2-13C2]glucose is C4H12O6 . It is a six-carbon sugar with a terminal aldehyde group . The carbons labeled with an asterisk in the structure are chiral . The configurations deduced for each of the chiral carbons are shown in the projection formula .
Chemical Reactions Analysis
Glucose undergoes a series of metabolism reactions called glycolysis . It is primarily involved in the nonoxidative pentose phosphate pathway . The catalytic action of glucose oxidase is dependent on the FAD cofactor, which acts as an initial electron acceptor (as a hydride) and undergoes reduction to FADH .
Physical And Chemical Properties Analysis
D-[1,2-13C2]glucose is a powder with a melting point of 150-152 °C (lit.) . The optical activity is [α]25/D +52.0°, c = 2 in H2O (trace NH4OH) .
Scientific Research Applications
Metabolic Profiling of Pancreatic Tumors
D-[1,2-13C2]glucose: is utilized as a stable isotope tracer in the in vivo study of dynamic metabolic profiling of pancreatic tumors . This application allows researchers to track the metabolic pathways and fluxes within pancreatic cancer cells, providing insights into the tumor’s metabolism and potential metabolic targets for therapy.
Studying the Nonoxidative Pentose Phosphate Pathway
Researchers employ D-[1,2-13C2]glucose to investigate the nonoxidative branch of the pentose phosphate pathway (PPP) using a single-tracer method . This pathway is crucial for nucleotide synthesis and maintaining the redox balance in cells, and its study can reveal alterations in cancer and other diseases.
Neuroinflammatory Conditions
D-[1,2-13C2]glucose: tracing is used to assess metabolic alterations of human monocytes under neuroinflammatory conditions . This application is significant in understanding the metabolic changes associated with neurological diseases like multiple sclerosis and Alzheimer’s disease.
Glycolysis and Tricarboxylic Acid (TCA) Cycle Analysis
The tracer is instrumental in analyzing the glycolysis and TCA cycle activities in monocytes exposed to cerebrospinal fluid from healthy individuals or patients with neurodegenerative diseases . This helps in understanding the energy metabolism and potential metabolic reprogramming in these cells.
Production of Citric Acid and Glutamine
D-[1,2-13C2]glucose: is used to observe the production rates of citric acid and glutamine in monocytes, indicating a more active glycolysis and TCA cycle . These metabolites are essential for various cellular functions, including energy production and biosynthesis.
Reduced Production of Glycine and Serine
The use of D-[1,2-13C2]glucose also helps in studying the reduced production of amino acids like glycine and serine in monocytes treated with cerebrospinal fluid . This can provide insights into the amino acid metabolism in immune cells during neuroinflammation.
Mechanism of Action
Target of Action
D-[1,2-13C2]glucose, a chemically labeled variant of glucose, is primarily targeted towards the metabolic pathways within cellular systems . The primary targets are the enzymes involved in glucose metabolism, such as those in the glycolysis pathway, pentose phosphate pathway, and tricarboxylic acid (TCA) cycle .
Mode of Action
D-[1,2-13C2]glucose interacts with its targets by being metabolized by the same enzymes that metabolize regular glucose . The presence of the stable isotope carbon-13 (13C) at the first and second carbon atoms allows for the tracking of the glucose molecule as it is metabolized, providing detailed information about metabolic pathways .
Biochemical Pathways
The primary biochemical pathways affected by D-[1,2-13C2]glucose are the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle . The downstream effects include the production of ATP for energy, NADPH for biosynthesis, and ribose 5-phosphate for nucleotide synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-[1,2-13C2]glucose are similar to those of regular glucose. It is readily absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by cells for energy, and any waste products are excreted via the kidneys .
Result of Action
The molecular and cellular effects of D-[1,2-13C2]glucose’s action are primarily related to energy production and biosynthesis . By being metabolized in the same manner as regular glucose, it contributes to the production of ATP, NADPH, and ribose 5-phosphate, which are essential for cellular function .
Action Environment
The action, efficacy, and stability of D-[1,2-13C2]glucose are influenced by various environmental factors. These include the availability of other nutrients, the presence of insulin (which facilitates glucose uptake by cells), and the pH of the body fluids .
Safety and Hazards
Future Directions
Continuous Glucose Monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . In addition to providing a more complete pattern of glucose excursions, CGMs utilize real-time alarms for thresholds and predictions of hypo- and hyperglycemia, as well as rate of change alarms for rapid glycemic excursions .
properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YMLPSEGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468746 | |
Record name | D-[1,2-13C2]glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-[1,2-13C2]glucose | |
CAS RN |
261728-61-4 | |
Record name | D-[1,2-13C2]glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was D-[1,2-¹³C₂]glucose used to investigate the biosynthesis of hygromycin A?
A1: Researchers utilized D-[1,2-¹³C₂]glucose as a stable isotope tracer to track its incorporation into the structure of hygromycin A. This technique allows scientists to determine which parts of hygromycin A originate from glucose and provides insights into the specific biochemical pathways involved. The study found that D-[1,2-¹³C₂]glucose labeled both the 6-deoxy-5-keto-D-arabino-hexofuranose moiety and the aminocyclitol moiety of hygromycin A. [] This labeling pattern provided strong evidence for the involvement of specific enzymatic transformations of glucose in the biosynthesis of these structural components.
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